molecular formula C11H9N3O4 B14266500 Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate CAS No. 136818-51-4

Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate

Cat. No.: B14266500
CAS No.: 136818-51-4
M. Wt: 247.21 g/mol
InChI Key: TUEWXIYMNGHGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate is an organic compound that features a benzo[1,3]dioxole ring, an azido group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate typically involves the following steps:

    Formation of the benzo[1,3]dioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole structure.

    Introduction of the azido group: The azido group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Acrylate ester formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the acrylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various functional groups, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azido-3-benzo[1,3]dioxol-5-ylpropionate: Similar structure but with a propionate ester instead of an acrylate ester.

    Methyl 2-azido-3-benzo[1,3]dioxol-5-ylbutyrate: Similar structure but with a butyrate ester.

Uniqueness

Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate is unique due to the presence of the acrylate ester, which can participate in polymerization reactions, making it useful for the synthesis of functionalized polymers. The azido group also provides versatility in bioorthogonal chemistry applications.

Properties

IUPAC Name

methyl 2-azido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-16-11(15)8(13-14-12)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWXIYMNGHGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710641
Record name Methyl 2-azido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-51-4
Record name Methyl 2-azido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.